2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features an indole moiety, a sulfanyl group, and an acetamide group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
The synthesis of 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole moiety can participate in electrophilic substitution reactions, where the hydrogen atoms on the indole ring are replaced by other substituents using reagents like halogens or alkylating agents
Scientific Research Applications
2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. .
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents. For example:
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Similar structure but with an amino group instead of a sulfanyl group.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: Contains a pyrazolyl group instead of a sulfanyl group.
2-(1H-INDOL-3-YL)-N-(2-(5-METHOXY-1H-INDOL-3-YL)ETHYL)ACETAMIDE: Features an additional indole moiety.
These compounds share the indole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C20H20N2O2S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O2S/c1-13-7-9-15(10-8-13)22-19(24)12-25-11-18(23)20-14(2)21-17-6-4-3-5-16(17)20/h3-10,21H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
QUAOBSLXKCONQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)C2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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